![molecular formula C21H31N3O3 B5624462 4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)
4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of molecules similar to the one typically involves multi-step organic reactions, starting from readily available chemicals. The construction of the piperazine and pyrrolidine rings, as well as the incorporation of the hydroxymethyl and phenyl groups, requires precise control over reaction conditions to achieve the desired stereochemistry and functional group integrity. While specific synthesis routes for this molecule are not readily available, similar compounds have been synthesized through reactions like nucleophilic substitutions, ring-closing metathesis, and reductive aminations among others (Kulig et al., 2007; Malawska et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds like this one is characterized by the presence of multiple chiral centers, aromatic rings, and heterocyclic structures. The spatial arrangement of these groups significantly influences the molecule's chemical behavior and interaction with biological targets. Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate the precise 3D structure and electronic properties of such molecules (Karczmarzyk & Malinka, 2008; Ulaş, 2021).
Chemical Reactions and Properties
The chemical behavior of this molecule can be influenced by its functional groups. The piperazine and pyrrolidine rings may undergo reactions like alkylation, acylation, and nucleophilic substitution, whereas the phenyl group could participate in electrophilic aromatic substitution reactions. The hydroxymethyl group presents opportunities for oxidation and reduction reactions, contributing to the molecule's versatility in chemical modifications and derivatization (Mishriky & Moustafa, 2013).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22-9-11-23(12-10-22)13-18-14-24(15-19(18)16-25)21(27)8-7-20(26)17-5-3-2-4-6-17/h2-6,18-19,25H,7-16H2,1H3/t18-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLWIEGDWCKZOR-RTBURBONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CC2CO)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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